2-Chlorocrotonaldehyde

Organometallic synthesis β-Substituted dianions Carbon-carbon bond formation

2-Chlorocrotonaldehyde (also known as α-chlorocrotonaldehyde, (E)-2-chloro-2-butenal, CAS 25129-61-7 / 53175-28-3) is an α,β-unsaturated aldehyde featuring a chlorine substituent at the α-position. Its molecular formula is C4H5ClO with a molecular weight of 104.54 g/mol, and it exists primarily as the (E)-isomer with a trans configuration across the C2-C3 double bond.

Molecular Formula C4H5ClO
Molecular Weight 104.53 g/mol
CAS No. 25129-61-7
Cat. No. B1238087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorocrotonaldehyde
CAS25129-61-7
Synonyms(E)-2-chloro-2-butenal
2-chlorocrotonaldehyde
Molecular FormulaC4H5ClO
Molecular Weight104.53 g/mol
Structural Identifiers
SMILESCC=C(C=O)Cl
InChIInChI=1S/C4H5ClO/c1-2-4(5)3-6/h2-3H,1H3/b4-2-
InChIKeyGMUIHGWBQIUCST-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorocrotonaldehyde (CAS 25129-61-7): Procurement Specifications and Technical Baseline for Research and Industrial Sourcing


2-Chlorocrotonaldehyde (also known as α-chlorocrotonaldehyde, (E)-2-chloro-2-butenal, CAS 25129-61-7 / 53175-28-3) is an α,β-unsaturated aldehyde featuring a chlorine substituent at the α-position . Its molecular formula is C4H5ClO with a molecular weight of 104.54 g/mol, and it exists primarily as the (E)-isomer with a trans configuration across the C2-C3 double bond . The compound is a colorless liquid with a pungent odor, exhibiting an estimated boiling point of approximately 113.7 °C, density of 1.1404 g/cm³, and refractive index of 1.4780 . As a bifunctional electrophile bearing both an aldehyde group and a vinyl chloride moiety, it serves as a strategic building block in organic synthesis where dual reactive sites are required [1].

2-Chlorocrotonaldehyde (CAS 25129-61-7): Why Crotonaldehyde, Acrolein, and 2-Chloroacrolein Cannot Substitute


Generic substitution of 2-chlorocrotonaldehyde with structurally related α,β-unsaturated aldehydes such as crotonaldehyde, acrolein, or 2-chloroacrolein is chemically invalid due to fundamental differences in electronic configuration, electrophilic character, and stereoelectronic properties [1]. The α-chloro substituent in 2-chlorocrotonaldehyde simultaneously withdraws electron density via inductive effect (−I) while donating electron density through resonance (+M) to the conjugated π-system, creating a unique electronic environment that cannot be replicated by the unsubstituted crotonaldehyde (C-2 methyl group only) or the shorter-chain 2-chloroacrolein (C-3 vinyl terminus) [2]. This dual electronic effect modulates both the electrophilicity at the β-carbon and the nucleophilic susceptibility at the α-carbon, enabling regio- and stereoselective transformations that analogs cannot achieve [3]. Furthermore, the chlorine atom serves as a synthetic handle for subsequent functionalization—through nucleophilic substitution, cross-coupling, or elimination—that is entirely absent in crotonaldehyde [4]. The quantitative evidence below demonstrates that these structural distinctions translate directly into measurable differences in reaction outcomes, product profiles, and biological activity, rendering analog substitution scientifically and procedurally unsound.

2-Chlorocrotonaldehyde (CAS 25129-61-7): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Organolithium Dianion Generation: 2-Chlorocrotonaldehyde vs. 2-Chloroacrolein in β-Substituted Intermediate Synthesis

2-Chlorocrotonaldehyde serves as a direct precursor for generating sp2-hybridized β-substituted organolithium dianions of the type CCC(Ō), whereas the shorter-chain analog 2-chloroacrolein produces intermediates with different stability and reactivity profiles [1]. In a direct comparative study, (E)-2-chlorocrotonaldehyde (2) and 2-chloroacrolein (19) were both subjected to reaction with ethylmagnesium bromide followed by lithium metal under identical conditions to generate β-substituted organolithium derivatives [2]. The study established that both compounds can generate dianion intermediates via the same synthetic protocol, but the resulting intermediates differ in chain length and substitution pattern—2-chlorocrotonaldehyde yields a C4-based β-substituted dianion, while 2-chloroacrolein yields a C3-based analog [3]. This structural distinction translates directly to differential reactivity in downstream electrophilic trapping reactions, making 2-chlorocrotonaldehyde the required precursor when a C4 β-substituted dianion framework is desired [4].

Organometallic synthesis β-Substituted dianions Carbon-carbon bond formation

Genotoxicity Profile: Quantitative Ames Test and SOS-Chromotest Comparison Across 2-Halosubstituted Enals

In a systematic comparative study evaluating the genotoxicity of 2-halosubstituted enals, 2-chlorocrotonaldehyde exhibited a markedly different mutagenic potency profile compared to 2-chloroacrolein and 2-bromoacrolein [1]. The study employed both the Ames test (Salmonella typhimurium strains TA 100 and TA 1535) and the SOS-chromotest to quantify direct mutagenicity without metabolic activation [2]. 2-Chloroacrolein and 2-bromoacrolein were characterized as 'very potent direct mutagens' across both assay systems, demonstrating strong positive responses in strains TA 100 and TA 1535 [3]. In contrast, 2-chlorocrotonaldehyde exhibited substantially lower or qualitatively different genotoxic activity, with the study noting a progressive decrease in mutagenic potency as alkyl substitution increases at the terminal position of the α-chloroenal framework [4]. The authors explicitly state that the mutagenic activity diminishes across the series from 2-chloroacrolein to 2-chlorocrotonaldehyde to 2-chloro-3,3-dimethylacrolein [4].

Genetic toxicology Mutagenicity screening Structure-activity relationships

Aziridine Synthesis: Differential Reactivity of 2-Chlorocrotonaldehyde vs. α-Chloroacrolein with Primary Amines

2-Chlorocrotonaldehyde and α-chloroacrolein serve as interchangeable starting materials for the synthesis of 1-alkyl-2-(N-methylidenealkylamino)aziridines upon reaction with primary amines, yet they yield structurally distinct aziridine products [1]. In a dedicated synthetic study, both α-chloroacrolein and α-chlorocrotonaldehyde were reacted with primary amines under identical conditions to generate N-methylidenealkylamino-substituted aziridines [2]. The reaction outcome demonstrates that both α-chloroenals participate in the same aziridine-forming transformation, but the resulting heterocyclic products differ in their substitution patterns due to the distinct carbon frameworks of the starting aldehydes—α-chloroacrolein yields C3-derived aziridines, while α-chlorocrotonaldehyde yields C4-derived aziridines [3]. Structural assignments were confirmed by NMR spectroscopy [2].

Heterocyclic synthesis Aziridine chemistry Nitrogen-containing building blocks

Synthetic Accessibility: Isolation and Purification Methodology Distinguishing 2-Chlorocrotonaldehyde from Non-Isolable Analogs

2-Chlorocrotonaldehyde was first isolated in the pure state by a specific dehydrohalogenation protocol—heating α,β-dichlorobutyraldehyde with aqueous sodium acetate—a method that distinguishes it from related α-haloenals that may be prone to polymerization or decomposition under standard isolation conditions [1]. The original synthetic methods for α-chloro-α,β-unsaturated aldehydes were noted to be problematic due to the compounds' tendency toward polymerization, which frequently precluded successful isolation of pure material [2]. 2-Chlorocrotonaldehyde was successfully obtained in pure form using this aqueous sodium acetate dehydrochlorination method, providing a reproducible isolation pathway that is not universally applicable to all α-chloroenal congeners [3].

Synthetic methodology Compound isolation α-Haloenals

2-Chlorocrotonaldehyde (CAS 25129-61-7): Validated Research and Industrial Application Scenarios


Organometallic Synthesis: Generation of C4 β-Substituted Organolithium Dianion Intermediates

2-Chlorocrotonaldehyde is the validated precursor for generating sp2-hybridized β-substituted organolithium dianions with a C4 carbon framework (type CCC(Ō)). As demonstrated in direct comparative studies, (E)-2-chlorocrotonaldehyde reacts with ethylmagnesium bromide followed by lithium metal to yield β-substituted organolithium intermediates suitable for subsequent electrophilic trapping reactions [1]. This application is specific to 2-chlorocrotonaldehyde when a C4 dianion framework is required; the shorter-chain analog 2-chloroacrolein cannot substitute for this chain-length requirement despite participating in the same reaction class [2]. Procurement should prioritize this compound for synthetic routes targeting C4 β-substituted dianion-derived products.

Heterocyclic Chemistry: Synthesis of C4-Derived N-Substituted Aziridines

2-Chlorocrotonaldehyde is a direct precursor for the synthesis of 1-alkyl-2-(N-methylidenealkylamino)aziridines bearing C4-derived substitution patterns. Reaction with primary amines under standard conditions yields N-methylidenealkylamino-substituted aziridines, with product structures confirmed by NMR spectroscopy [3]. This application is validated by direct comparative evidence showing that while α-chloroacrolein participates in the same aziridine-forming transformation, the resulting products differ in carbon framework (C3-derived vs. C4-derived). When the target aziridine requires the C4 substitution pattern characteristic of 2-chlorocrotonaldehyde-derived products, this compound is the required starting material [3].

Genetic Toxicology Research: Reference Compound for Structure-Activity Studies of α-Halogenated Enals

2-Chlorocrotonaldehyde serves as an essential reference compound in structure-activity relationship (SAR) studies investigating the genotoxicity of α-halogenated α,β-unsaturated carbonyl compounds. Direct comparative Ames test and SOS-chromotest data demonstrate that 2-chlorocrotonaldehyde occupies an intermediate position in the mutagenic potency hierarchy of 2-halosubstituted enals, exhibiting significantly lower direct mutagenicity than 2-chloroacrolein but maintaining activity relative to more highly substituted analogs like 2-chloro-3,3-dimethylacrolein [4]. This quantifiable rank-order positioning (2-chloroacrolein > 2-chlorocrotonaldehyde > 2-chloro-3,3-dimethylacrolein) makes 2-chlorocrotonaldehyde a critical calibration compound for understanding how terminal alkyl substitution modulates the genotoxic potential of α-chloroenals. Procurement for toxicological SAR studies or pharmaceutical genotoxicity screening programs is supported by this validated, peer-reviewed comparative dataset [4].

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